molecular formula C9H14N2O B3223593 Piperidine, 3-(3-methyl-5-isoxazolyl)- CAS No. 1220027-15-5

Piperidine, 3-(3-methyl-5-isoxazolyl)-

Cat. No.: B3223593
CAS No.: 1220027-15-5
M. Wt: 166.22 g/mol
InChI Key: CMZOGZPXPUHNSK-UHFFFAOYSA-N
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Description

Piperidine, 3-(3-methyl-5-isoxazolyl)-: is a chemical compound with the molecular formula C₉H₁₄N₂O It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an isoxazole ring, which is a five-membered ring with one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 3-(3-methyl-5-isoxazolyl)- typically involves the formation of the isoxazole ring followed by its attachment to the piperidine moiety. One common method involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) and aldehydes, followed by treatment with molecular iodine and hydroxylamine . This method is highly regioselective and allows for the efficient preparation of 3,5-disubstituted isoxazoles.

Industrial Production Methods: Industrial production methods for Piperidine, 3-(3-methyl-5-isoxazolyl)- are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of scalable purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions: Piperidine, 3-(3-methyl-5-isoxazolyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to various reduced forms of the isoxazole ring.

Scientific Research Applications

Chemistry: Piperidine, 3-(3-methyl-5-isoxazolyl)- is used as a building block in organic synthesis

Biology and Medicine: The compound has been studied for its potential biological activities.

Industry: In the industrial sector, Piperidine, 3-(3-methyl-5-isoxazolyl)- can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Piperidine, 3-(3-methyl-5-isoxazolyl)- depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole ring can participate in hydrogen bonding and other interactions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Uniqueness: Piperidine, 3-(3-methyl-5-isoxazolyl)- is unique due to its combination of a piperidine ring and an isoxazole ring. This structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

3-methyl-5-piperidin-3-yl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7-5-9(12-11-7)8-3-2-4-10-6-8/h5,8,10H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZOGZPXPUHNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220027-15-5
Record name 3-(3-Methyl-5-isoxazolyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220027-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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